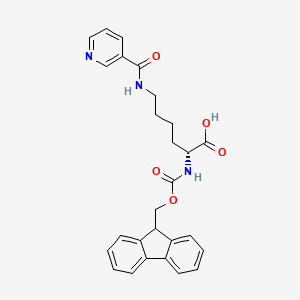

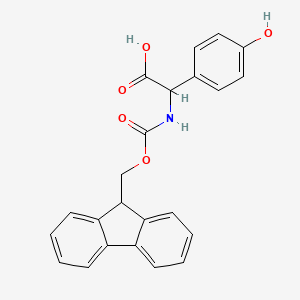

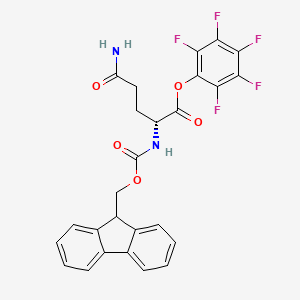

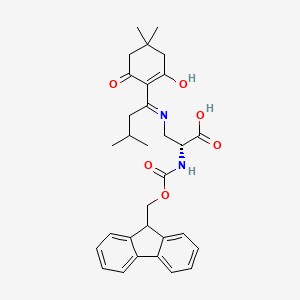

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid, also known as (S)-Fmoc-OMe-dMe-DAA, is an important organic compound used in the synthesis of peptides. It is an amino acid derivative that has been used in peptide synthesis, enzyme inhibitors, and other applications. This compound has been studied extensively in the scientific community and has been found to have a wide range of applications.

Applications De Recherche Scientifique

Synthesis and Modification of Amino Acids

- Synthesis of β-Amino Acids : A study demonstrated the successful application of the Arndt-Eistert protocol to synthesize enantiomerically pure N-Fmoc-protected β-amino acids from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids. This process was efficient, requiring only two steps and yielding high results (Ellmerer-Müller et al., 1998).

- Preparation of Fmoc-β2-homoamino acids : The preparation of three new N-Fmoc-protected β2-homoamino acids was reported, utilizing a key step involving diastereoselective amidomethylation. This method is suitable for large-scale preparation and offers high yields and diastereoselectivities (Šebesta & Seebach, 2003).

Applications in Peptide Synthesis

- Enzyme-Activated Surfactants : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. These surfactants were converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

- Solid-Phase Synthesis of Peptides : Novel S-Xanthenyl protecting groups were introduced for cysteine, applicable for the Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) strategy in peptide synthesis. This study highlighted the efficient application of these groups in the solid-phase syntheses of model peptides (Han & Bárány, 1997).

Structural and Molecular Studies

- Self-Assembled Structures : Research into the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, and Fmoc-Val-OH, has been conducted. These studies focused on observing various self-assembled structures under different conditions (Gour et al., 2021).

Application in Analytical Techniques

- Fluorescent Electrophilic Reagent : The compound has been used in the functionalization of amino acids in alkaline medium before their HPLC resolution, demonstrating its application in sensitive and efficient chromatographic determination and resolution (Hsien & Chen, 2007).

Other Notable Applications

- Synthesis of Luminescent Molecular Crystals : The compound was used in the synthesis of highly stable luminescent molecular crystals, showcasing its potential in the development of novel materials with stable photoluminescence (Zhestkij et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds, such as other fmoc-amino acids, are often used in peptide synthesis . They may interact with various enzymes or receptors depending on the specific structure of the synthesized peptide.

Mode of Action

The mode of action is likely dependent on the specific peptide that this compound is incorporated into. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . It protects the amino group during synthesis and can be removed under basic conditions when no longer needed.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADFVGMQNXRFAF-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288617-75-4 |

Source

|

| Record name | 288617-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.